5-Benzyl-1,2,4-oxadiazole-3-carboxylic acid

Description

Chemical Identity and Nomenclature

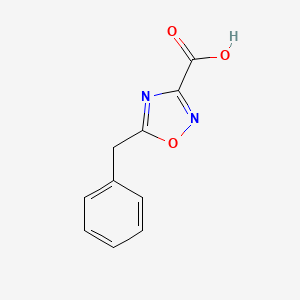

5-Benzyl-1,2,4-oxadiazole-3-carboxylic acid (CAS: 19706-09-3) is a heterocyclic compound characterized by a 1,2,4-oxadiazole core substituted at the 5-position with a benzyl group and at the 3-position with a carboxylic acid moiety. Its molecular formula is C₁₀H₈N₂O₃ , with a molecular weight of 204.18 g/mol . The IUPAC name, This compound , reflects its structural features:

- 1,2,4-oxadiazole ring : A five-membered aromatic ring containing two nitrogen atoms and one oxygen atom.

- Benzyl substituent : A phenylmethyl group (-CH₂C₆H₅) at position 5.

- Carboxylic acid group : A -COOH functional group at position 3.

The compound’s SMILES notation is O=C(C1=NOC(CC2=CC=CC=C2)=N1)O , and its structure is validated by spectral data (IR, NMR) and computational chemistry analyses.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 19706-09-3 |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| TPSA (Topological Polar Surface Area) | 76.22 Ų |

| LogP | 1.36 |

Historical Context and Development

The synthesis of 1,2,4-oxadiazoles dates to the late 19th century, but this compound emerged more recently as part of efforts to explore bioisosteric replacements for esters and amides in medicinal chemistry. Its development aligns with advancements in heterocyclic synthesis, particularly the use of amidoximes and carboxylic acid derivatives in cyclization reactions. Early reports of its synthesis involve:

Significance in Heterocyclic Chemistry

1,2,4-Oxadiazoles are valued for their:

- Aromatic stability : The ring’s resonance stabilization enables participation in diverse reactions.

- Bioisosteric utility : The oxadiazole ring mimics ester or amide groups, enhancing metabolic stability in drug candidates.

- Versatile reactivity : Susceptibility to electrophilic substitution at C-3 and C-5 positions facilitates derivatization.

This compound exemplifies these traits, serving as a precursor for:

- Pharmaceutical intermediates : Its carboxylic acid group enables conjugation with amines or alcohols to form amides or esters.

- Coordination complexes : The oxadiazole ring can act as a ligand for metal ions in catalysis.

Table 2: Comparison with Related Oxadiazoles

Research Objectives and Scope

Current research focuses on:

- Synthetic optimization : Developing one-pot methodologies to improve yield and scalability.

- Functional diversification : Exploring reactions at the carboxylic acid group (e.g., amidation, esterification) to generate libraries of derivatives.

- Biological evaluation : Investigating potential applications in drug discovery, particularly as kinase inhibitors or antimicrobial agents.

Future studies aim to elucidate its role in materials science, such as in polymer stabilization or metal-organic frameworks.

Properties

IUPAC Name |

5-benzyl-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-10(14)9-11-8(15-12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBWXWIVZOMWJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamidoxime with a suitable carboxylic acid derivative under dehydrating conditions. For example, the reaction of benzylamidoxime with benzoyl chloride in the presence of a base such as triethylamine can yield the desired oxadiazole .

Industrial Production Methods: Industrial production methods for oxadiazoles often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 5-Benzyl-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxadiazole ring or the benzyl group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The 1,2,4-oxadiazole scaffold, which includes 5-benzyl-1,2,4-oxadiazole-3-carboxylic acid, has been extensively studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, compounds containing the 1,2,4-oxadiazole ring have been shown to inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or function.

Anticancer Properties

Several studies have reported the cytotoxic effects of 1,2,4-oxadiazole derivatives against various cancer cell lines. For example, compounds that incorporate the oxadiazole moiety have demonstrated activity against breast cancer (MDA-MB-231) cells . The anticancer activity is often attributed to the ability of these compounds to induce apoptosis or inhibit cell proliferation through various biochemical pathways.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of oxadiazole derivatives. These compounds can modulate inflammatory pathways and reduce cytokine release, making them candidates for treating inflammatory diseases .

Pharmacological Applications

Analgesic Activity

Studies have indicated that certain oxadiazole derivatives possess analgesic properties comparable to standard analgesics like acetylsalicylic acid. The mechanism involves the modulation of pain signaling pathways, potentially offering new avenues for pain management therapies .

Antiviral Activity

Emerging research suggests that some oxadiazole derivatives may exhibit antiviral properties against specific viruses. While the activity can vary significantly between compounds, initial findings indicate potential efficacy against viral infections .

Material Science Applications

Polymeric Materials

The incorporation of 1,2,4-oxadiazole units into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. These materials may find applications in electronics and coatings due to their improved performance characteristics .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Pimentel et al. (2014) | Synthesized various oxadiazoles with significant cytotoxicity against cancer cells | Anticancer agents |

| Dhumal et al. (2016) | Investigated antitubercular activity of oxadiazole derivatives | Tuberculosis treatment |

| Chortani et al. (2022) | Developed oxadiazole-benzopyrimidine compounds with notable antibacterial effects | Antibacterial agents |

Mechanism of Action

The mechanism of action of 5-Benzyl-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth or the modulation of biological pathways involved in disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of 5-benzyl-1,2,4-oxadiazole-3-carboxylic acid can be contextualized against structurally related 1,2,4-oxadiazoles and carboxylic acid derivatives. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Selected Oxadiazole Carboxylic Acids

Key Insights:

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups : The 3,4-dichloro-5-methylpyrrole substituent in the DNA gyrase inhibitor enhances interactions with bacterial enzymes, likely through hydrophobic and halogen bonding .

- Aromatic vs. Aliphatic Substituents : The benzyl group in the target compound may improve CNS penetration compared to polar substituents (e.g., ethoxyphenyl), though direct activity data is lacking .

Synthetic Accessibility :

- Esters of 5-aryl-1,2,4-oxadiazole-3-carboxylic acids are hydrolyzed efficiently (≥90% yields) under mild conditions (e.g., KOH/EtOH, 80°C) .

- Complex substituents (e.g., trifluoromethyl, piperidin-ethyl) require multi-step syntheses with moderate yields (32–54%) .

Structural Diversity and Applications: Antimicrobial: Compound 42 (trifluoromethyl analogue) shows antiplasmodial activity, highlighting the role of fluorinated groups in targeting parasitic enzymes .

Crystallographic Data :

- Analogues like 5-(1H-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole exhibit planar oxadiazole and benzotriazole rings with an 80.2° dihedral angle, influencing packing via weak hydrogen bonds . This suggests that the benzyl group in the target compound may adopt similar conformational flexibility.

Biological Activity

5-Benzyl-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Target Interactions

The core structure of 1,2,4-oxadiazoles is known for its ability to interact with various biological targets. The compound exhibits significant anti-infective properties, particularly against bacterial and viral pathogens. Its mechanism typically involves:

- Hydrogen Bonding : The electronegative nitrogen and oxygen atoms in the oxadiazole ring facilitate interactions with active sites of enzymes and receptors.

- Enzyme Inhibition : The compound can act as an inhibitor or activator depending on the specific biochemical context.

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Gene Expression Modulation : It has been shown to affect signaling pathways and gene expression profiles in various cell types.

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Anticancer Activity

A notable study evaluated the compound's anticancer properties across multiple human cancer cell lines. The findings are summarized in the table below:

These results indicate that the compound exhibits varying degrees of cytotoxicity depending on the cancer type, with significant activity noted particularly in breast cancer cell lines.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. A recent study reported:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 6 µg/mL against Clostridioides difficile, comparable to standard treatments like vancomycin .

- Killing Kinetics : Time-kill assays demonstrated rapid bactericidal activity against multidrug-resistant strains of Enterococcus faecium at concentrations exceeding the MIC .

Q & A

Q. What are the optimal methods for synthesizing and purifying 5-Benzyl-1,2,4-oxadiazole-3-carboxylic acid?

The compound is typically synthesized via hydrolysis of its ester precursor under alkaline conditions. A validated protocol involves dissolving the ester in ethanol or methanol, adding aqueous KOH (10 equiv), and stirring at 80°C for 2 hours. After solvent removal, the residue is acidified to pH 2 with HCl to precipitate the carboxylic acid, followed by recrystallization in ethanol . Yield optimization (e.g., 94% in one study) depends on reaction time, temperature, and stoichiometric control of KOH.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., benzyl group at the 5-position).

- Mass Spectrometry (MS) : ESI-MS can detect the molecular ion peak (e.g., [M+H]+ at m/z 235.1 for a related oxadiazole-carboxylic acid) .

- Melting Point (mp) : Comparative analysis with literature values (e.g., mp >300°C for structurally similar benzimidazole-carboxylic acids) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by HPLC is standard) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Solubility can be enhanced by forming sodium or potassium salts during synthesis. Stability studies should monitor degradation under varying pH (e.g., acidification to pH 2 during synthesis ) and temperature (e.g., 80°C hydrolysis conditions). Pre-formulation studies in buffers (pH 4–8) and simulated biological fluids are recommended.

Advanced Research Questions

Q. How do structural modifications of the benzyl or oxadiazole moieties influence anticancer activity?

Structure-activity relationship (SAR) studies reveal:

-

Benzyl substituents : Electron-withdrawing groups (e.g., halogens) on the benzyl ring enhance activity against cancer cell lines like NCI-H522 (lung) and LOX IMVI (melanoma) .

-

Oxadiazole core : Substitution at the 3-carboxylic acid position with bioisosteres (e.g., thiazole) can improve target binding. For example, triazole-carboxylic acid derivatives showed 40–62% growth inhibition in specific cancer models .

-

Data Table :

Substituent Target Cell Line Inhibition (%) Reference 5-Methyl-thiazol-2-yl NCI-H522 (lung) 40 4-Phenylthiazol-2-yl LOX IMVI (melanoma) 44.78–62.25 3,4-Dichloro-phenyl E. coli DNA gyrase IC50 = 1.2 µM

Q. What strategies can resolve contradictions in bioactivity data across different cell lines?

Discrepancies may arise from cell-specific uptake mechanisms or off-target effects. Methodological approaches include:

- Dose-response profiling : Establish IC50 values (e.g., 1.2 µM for DNA gyrase inhibition ) to compare potency.

- Metabolic stability assays : Use liver microsomes to assess if differential metabolism explains variable activity.

- Transcriptomic profiling : Identify overexpression of resistance markers (e.g., efflux pumps) in low-activity cell lines.

Q. How can researchers identify the primary molecular target of this compound?

- Enzyme inhibition assays : Test against common targets like DNA gyrase (IC50 determination) .

- Covalent docking studies : Utilize computational tools to predict binding to cysteine residues in enzymes (e.g., viral proteases) .

- Pull-down assays with probes : Attach biotin tags to the carboxylic acid group for target identification via affinity chromatography.

Q. What methodologies improve selectivity for bacterial vs. mammalian targets?

- Comparative MIC testing : Evaluate minimal inhibitory concentrations (MICs) against bacterial strains (e.g., E. coli) vs. cytotoxicity in mammalian cells (e.g., HEK293).

- Structural mimicry : Modify the benzyl group to resemble bacterial-specific substrates (e.g., peptidoglycan precursors) .

Q. How should researchers design in vivo studies to evaluate pharmacokinetics?

- Formulation : Use sodium salts for improved aqueous solubility.

- Bioavailability metrics : Measure plasma half-life, Cmax, and tissue distribution in rodent models.

- Metabolite profiling : Identify degradation products (e.g., via LC-MS) to assess metabolic stability .

Methodological Considerations

Q. What statistical models are appropriate for analyzing dose-dependent antiproliferative effects?

- Non-linear regression : Fit data to sigmoidal curves (e.g., GraphPad Prism) to calculate IC50.

- ANOVA with post-hoc tests : Compare means across multiple doses or cell lines .

Q. How can researchers address batch-to-batch variability in synthesis?

- Quality control (QC) protocols : Standardize reaction conditions (temperature, stirring rate) and implement in-process monitoring (e.g., TLC).

- Accelerated stability studies : Store batches under stress conditions (40°C/75% RH) to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.